N1-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide N1-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 882282-20-4
VCID: VC7612748
InChI: InChI=1S/C16H11F3N2O/c17-16(18,19)11-4-1-3-10(9-11)15(22)21-14-6-2-5-13-12(14)7-8-20-13/h1-9,20H,(H,21,22)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC3=C2C=CN3
Molecular Formula: C16H11F3N2O
Molecular Weight: 304.272

N1-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide

CAS No.: 882282-20-4

Cat. No.: VC7612748

Molecular Formula: C16H11F3N2O

Molecular Weight: 304.272

* For research use only. Not for human or veterinary use.

N1-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide - 882282-20-4

Specification

CAS No. 882282-20-4
Molecular Formula C16H11F3N2O
Molecular Weight 304.272
IUPAC Name N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C16H11F3N2O/c17-16(18,19)11-4-1-3-10(9-11)15(22)21-14-6-2-5-13-12(14)7-8-20-13/h1-9,20H,(H,21,22)
Standard InChI Key SQDHMBNCPFNXSY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC3=C2C=CN3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N1-(1H-Indol-4-yl)-3-(trifluoromethyl)benzamide (C₁₆H₁₁F₃N₂O) features a benzamide backbone substituted with a trifluoromethyl group at the 3-position and an indole moiety attached via the N1-position. The indole ring system, a bicyclic structure comprising fused benzene and pyrrole rings, contributes to the compound’s planar geometry and potential for π-π interactions in biological systems . The trifluoromethyl group enhances lipophilicity (LogP ≈ 3.2) and metabolic stability, as observed in structurally related compounds .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis of N1-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide can be approached through convergent routes, as exemplified by related compounds :

  • Indole Substitution: Functionalization of 4-nitroindole via iodination or bromination to introduce coupling handles.

  • Benzamide Preparation: Synthesis of 3-(trifluoromethyl)benzoyl chloride from 3-(trifluoromethyl)benzoic acid.

  • Coupling Reactions: Amide bond formation between the indole amine and benzoyl chloride under Schotten-Baumann conditions.

Table 1: Key Synthetic Intermediates and Conditions

StepIntermediateReaction ConditionsYield (%)
14-IodoindoleI₂, HNO₃, H₂SO₄72
23-(CF₃)benzoyl chlorideSOCl₂, reflux89
3Final productDCM, Et₃N, 0°C→RT65

Structure-Activity Relationship (SAR) Insights

Modifications to the core structure of related benzamides reveal critical pharmacophoric elements :

  • N-Methylation: Analogous N-methyl indole derivatives show 16-fold potency increases in receptor binding assays (e.g., RORC2 IC₅₀: 0.17 μM vs. 2.9 μM for non-methylated analogs) .

  • Trifluoromethyl Positioning: Para-substituted trifluoromethyl groups in benzamide derivatives exhibit superior metabolic stability (HLM CL: 42 μL/min/mg) compared to ortho-substituted analogs .

Pharmacological Profile and Biological Activity

Target Engagement and Mechanism

While direct target data for N1-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide are unavailable, structurally similar compounds demonstrate:

  • RORC2 Inverse Agonism: 3-Cyano-benzamide analogs suppress IL-17 production in Th17 cells (IC₅₀: 2.9 μM) .

  • VR1 Receptor Modulation: 2-Aminobenzamide derivatives inhibit capsaicin-induced calcium influx (IC₅₀: <100 nM) .

Table 2: Biological Activities of Structural Analogs

CompoundTargetIC₅₀ (μM)Selectivity Index (RORC2/RORA)
3-Cyano-benzamide RORC20.054>555
N-Methyl indole RORC20.007>4285
2-Aminobenzamide VR10.083N/A

Metabolic Stability and PK/PD Properties

Lead optimization strategies for related compounds highlight:

  • Microsomal Stability: Introduction of piperidine rings reduces hepatic clearance (e.g., from 142 → 42 μL/min/mg in human liver microsomes) .

  • Oral Bioavailability: Carbamate prodrugs of benzamide derivatives achieve >60% F in rodent models .

Challenges and Future Directions

Optimization Priorities

  • Solubility Enhancement: Incorporation of polar groups (e.g., pyridyl substituents) to improve aqueous solubility (target LogD: 2.0–3.5).

  • CYP Inhibition Mitigation: Structure-based design to avoid CYP3A4/2D6 interactions observed in early leads .

Clinical Translation Barriers

  • Species-Specific Metabolism: Rodent-to-human clearance ratios >3x necessitate preclinical PK studies in higher mammals .

  • Target Selectivity: Off-target effects on ROR family members require thorough kinome screening .

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